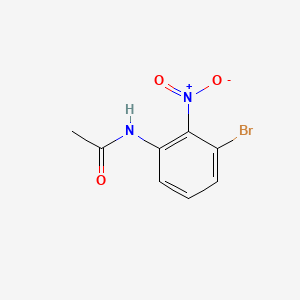
3-Chloro-5-fluoropyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoropyridin-2-ol is a heterocyclic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen atom at position 2 is replaced by a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoropyridin-2-ol can be achieved through several methods. One common approach involves the fluorination of 3-chloro-2-hydroxypyridine using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions . Another method involves the chlorination of 5-fluoro-2-hydroxypyridine using a chlorinating agent like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoropyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed
Scientific Research Applications
3-Chloro-5-fluoropyridin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxypyridine: Similar structure but lacks the fluorine atom at position 5.
3-Fluoro-2-hydroxypyridine: Similar structure but lacks the chlorine atom at position 3.
2-Chloro-3-fluoro-5-hydroxypyridine: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
3-Chloro-5-fluoropyridin-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-5-fluoro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHMUGAHLHATIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857093 |
Source


|
| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-43-3 |
Source


|
| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine](/img/structure/B582108.png)




![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)
